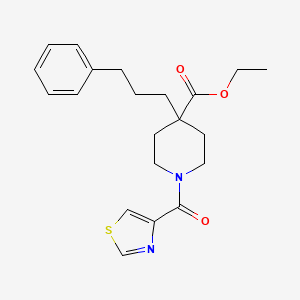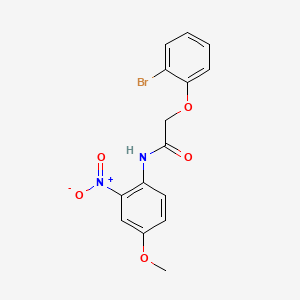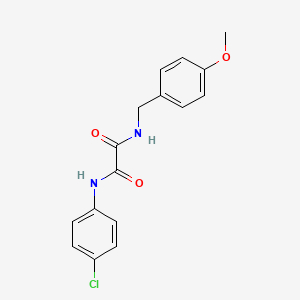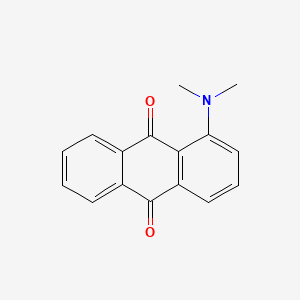
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 belongs to the family of thiazolidinedione derivatives, which are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mécanisme D'action
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. This compound binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, including the insulin signaling pathway, the Wnt signaling pathway, and the NF-κB signaling pathway, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Inflammation is a common underlying factor in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduces the expression of inflammatory genes such as COX-2 and iNOS. This compound also exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. In diabetic patients, this compound improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. This compound also protects neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to inhibit GSK-3β activity, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, such as its low solubility in water, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases have generated significant interest in the scientific community. Future research directions for this compound include the development of more potent and selective GSK-3β inhibitors, the optimization of this compound dosing and administration, the investigation of this compound's pharmacokinetics and pharmacodynamics in vivo, and the evaluation of this compound's safety and toxicity in clinical trials. This compound also has potential applications in other diseases, such as Alzheimer's disease, Huntington's disease, and inflammatory bowel disease, which warrant further investigation.
Méthodes De Synthèse
The synthesis of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide involves the reaction of 2-aminothiazole with phthalic anhydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels by activating the insulin signaling pathway. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Propriétés
IUPAC Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-15(20-12-4-2-1-3-5-12)11-6-7-13-14(10-11)17(24)21(16(13)23)18-19-8-9-25-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNHPHFEZHUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
